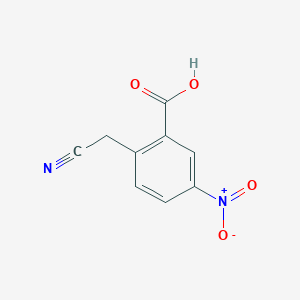

2-(Cyanomethyl)-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

104825-25-4 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

2-(cyanomethyl)-5-nitrobenzoic acid |

InChI |

InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(11(14)15)5-8(6)9(12)13/h1-2,5H,3H2,(H,12,13) |

InChI Key |

NPFAMTRBOLBFAX-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)CC#N |

Synonyms |

Benzoic acid, 2-(cyanomethyl)-5-nitro- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyanomethyl 5 Nitrobenzoic Acid

Precursor-Based Synthetic Routes

Traditional and modified synthetic routes to 2-(cyanomethyl)-5-nitrobenzoic acid often rely on readily available precursors. These methods are well-established and provide reliable pathways to the target compound.

Synthesis from 3-Nitrobenzoic Acid Derivatives via Nucleophilic Substitution Pathways

A primary route for the synthesis of this compound involves the nitration of a suitable benzoic acid derivative, followed by the introduction of the cyanomethyl group. For instance, the nitration of benzoic acid can yield 3-nitrobenzoic acid. orgsyn.orgyoutube.com This intermediate can then be subjected to further reactions to introduce the cyanomethyl group at the 2-position.

One common strategy involves the conversion of a substituent at the 2-position of a 3-nitrobenzoic acid derivative into a cyanomethyl group. This is typically achieved through nucleophilic substitution reactions. For example, a halogenated derivative, such as 2-chloro-5-nitrobenzoic acid, can react with a cyanide source, like sodium or potassium cyanide, to yield the corresponding nitrile. However, direct cyanomethylation presents a more efficient approach.

Approaches Involving Chloromethylation and Subsequent Cyanation

Another established method involves the chloromethylation of a suitable aromatic precursor, followed by cyanation. This two-step process first introduces a chloromethyl group (-CH2Cl) onto the aromatic ring, which then serves as an electrophilic site for a subsequent nucleophilic attack by a cyanide ion. While effective, this method can sometimes be limited by the regioselectivity of the initial chloromethylation step and the handling of hazardous reagents.

Exploration of Novel Reaction Pathways and Conditions

To overcome the limitations of traditional methods, researchers have been exploring novel and more efficient synthetic strategies. These include the application of modern synthetic techniques and the investigation of new reaction mechanisms.

Investigation of Vicarious Nucleophilic Substitution of Hydrogen (VNSH) in Substituted Nitrobenzoic Acids

A significant advancement in the synthesis of nitroaromatic compounds is the Vicarious Nucleophilic Substitution of Hydrogen (VNSH). kuleuven.beorganic-chemistry.orgresearchgate.net This powerful method allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring, such as a nitrobenzoic acid, with a nucleophile. organic-chemistry.org

In the context of synthesizing this compound, a carbanion of a cyanomethyl derivative containing a leaving group (e.g., chloromethyl phenyl sulfone or chloroacetonitrile) can be reacted with a 3-nitrobenzoic acid derivative. kuleuven.beorganic-chemistry.org The reaction proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group to afford the cyanomethylated product. organic-chemistry.orgpsu.edunih.gov VNSH offers a more direct and atom-economical route compared to traditional multi-step methods. kuleuven.beorganic-chemistry.orgresearchgate.net For 3-substituted nitroarenes, VNSH can lead to a mixture of ortho and para substitution products. organic-chemistry.org

Table 1: Comparison of VNSH Reagents for Cyanomethylation

| VNSH Reagent | Leaving Group | Advantages |

| Chloromethyl phenyl sulfone | PhSO2 | Generally good yields, stable reagent. kuleuven.beorganic-chemistry.org |

| Chloroacetonitrile | Cl | Can be effective, especially with active nitroarenes, though less stable in basic media. kuleuven.be |

| Other α-substituted acetonitriles | PhO, PhS, Me2NCS2 | Can offer better yields in some cases. kuleuven.be |

Catalytic and Stereoselective Synthesis Approaches

While the direct synthesis of this compound via catalytic and stereoselective methods is not extensively documented in the provided search results, related catalytic systems offer potential avenues for exploration. For instance, transition metal-catalyzed cross-coupling reactions could potentially be adapted for the cyanomethylation of a suitably functionalized 5-nitrobenzoic acid derivative.

Stereoselective synthesis, which is crucial for the preparation of chiral molecules, has been applied to the synthesis of related nitro-containing heterocyclic compounds like 5-nitropiperidin-2-ones through nitro-Mannich/lactamisation cascades. beilstein-journals.org Such organocatalytic approaches could inspire future research into the enantioselective synthesis of derivatives of this compound.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgrasayanjournal.co.insemanticscholar.orgbeilstein-journals.orgproquest.com The application of microwave irradiation to the synthesis of this compound could significantly enhance the efficiency of the aforementioned synthetic routes. For example, nucleophilic substitution reactions and VNSH reactions could potentially be expedited under microwave conditions. ajrconline.orgrasayanjournal.co.in While specific examples for the direct microwave-assisted synthesis of this compound are not detailed in the provided results, the successful application of MAOS in the synthesis of various nitrobenzoic acid derivatives and other heterocyclic compounds suggests its high potential in this area. ajrconline.orgrasayanjournal.co.inbeilstein-journals.org

Table 2: Potential Advantages of Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours rasayanjournal.co.inbeilstein-journals.org |

| Reaction Yield | Often moderate | Often improved beilstein-journals.org |

| Energy Efficiency | Lower | Higher |

| Side Reactions | More prevalent | Often reduced semanticscholar.org |

Considerations for Industrial-Scale Production Methodologies

The successful transition of synthetic routes for this compound from laboratory to industrial scale necessitates a thorough evaluation of several critical factors. While specific industrial production data for this compound is not extensively available in the public domain, valuable insights can be drawn from the established manufacturing processes of structurally related compounds, such as other substituted nitrobenzoic acids. Key considerations for the large-scale synthesis of this compound include economic viability, process safety, waste management, and regulatory compliance.

Process Safety: The nitration step, a common feature in the synthesis of nitroaromatic compounds, is an exothermic reaction that requires stringent temperature control to prevent runaway reactions and the formation of potentially explosive byproducts. google.com Industrial-scale nitration is typically carried out in specialized reactors designed for efficient heat dissipation. The choice of nitrating agents and solvents also plays a significant role in process safety. The handling of corrosive reagents like concentrated sulfuric and nitric acids necessitates the use of appropriate personal protective equipment and corrosion-resistant equipment. google.compatsnap.com

Isomer Formation and Purification: A significant challenge in the synthesis of substituted nitrobenzoic acids is the potential for the formation of undesired isomers during the nitration step. google.comgoogle.com For example, in the production of 2-chloro-5-nitrobenzoic acid, the formation of the 2-chloro-3-nitrobenzoic acid isomer is a known issue. google.com The separation of these closely related isomers on an industrial scale can be challenging and costly, often requiring techniques such as fractional crystallization or chromatography. The development of regioselective synthetic methods that favor the formation of the desired 5-nitro isomer is a key area of research to improve process efficiency and reduce purification costs. In some patented processes for related compounds, a multi-step procedure involving nitration followed by alkali dissolution and acid precipitation is employed to achieve a high purity product with a chromatographic purity of not less than 99.5%. google.com

Waste Management: The chemical industry generates substantial amounts of waste, and environmentally responsible waste management is a critical aspect of industrial-scale production. epa.gov The synthesis of this compound will likely generate various waste streams, including acidic and aqueous waste from the nitration and purification steps, as well as potential solid waste such as filter cakes. epa.gov The treatment and disposal of this waste must comply with environmental regulations. Strategies for waste minimization, such as the recycling of solvents and reagents where feasible, are essential for sustainable and cost-effective production. The quantity and type of waste generated are influenced by factors such as total production volume, the purity of raw materials, and the efficiency of the reaction. epa.gov

Regulatory Compliance: The manufacturing of chemicals is subject to a wide range of regulations governing worker safety, environmental protection, and product quality. Adherence to these regulations is mandatory for legal and ethical operation. This includes conducting thorough process hazard analyses, providing comprehensive safety training to personnel, and maintaining detailed records of production and waste disposal.

The following table summarizes key parameters and their implications for the industrial-scale production of a compound like this compound, based on data from related chemical processes.

| Parameter | Industrial-Scale Consideration | Implication | Source |

| Starting Materials | Cost-effective and readily available in bulk | Direct impact on the final product cost and production capacity. | google.com |

| Nitration Temperature | Strict temperature control (e.g., 30-40°C) | Prevention of runaway reactions and minimization of byproducts. | google.compatsnap.com |

| Isomer Separation | Efficient purification methods (e.g., crystallization) | Crucial for achieving high product purity (e.g., ≥99.5%). | google.com |

| Reaction Yield | Optimization for high yield (e.g., >85%) | Maximizes output and improves economic viability. | google.com |

| Waste Generation | Minimization and proper disposal of acidic/aqueous waste | Compliance with environmental regulations and cost reduction. | epa.gov |

Mechanistic Investigations of Chemical Transformations Involving 2 Cyanomethyl 5 Nitrobenzoic Acid

Reaction Pathways of the Nitro Group

The nitro group (NO₂) of 2-(cyanomethyl)-5-nitrobenzoic acid is a pivotal functional group that dictates much of the compound's reactivity. Its strong electron-withdrawing nature and its ability to be transformed into other functional groups, such as amines, make it a key player in various synthetic strategies.

The conversion of an aromatic nitro group to an amino group (NH₂) is a fundamental transformation in organic synthesis. nih.gov This reduction is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway involves the sequential formation of a nitroso compound, followed by an N-hydroxylamino derivative, which is then further reduced to the final amine. nih.gov

This transformation can be achieved using a variety of reagents and conditions, broadly categorized into two main methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often considered a "clean" method as the only byproduct is water. masterorganicchemistry.com Raney nickel is particularly useful for substrates where dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: The reduction can also be effectively carried out using an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The choice of reducing agent can be critical for chemoselectivity, especially in complex molecules with multiple functional groups.

| Method | Reagents | Typical Outcome for Ar-NO₂ | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ar-NH₂ | Highly efficient but can reduce other groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ar-NH₂ | Useful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn in HCl or Acetic Acid | Ar-NH₂ | A classic and robust method for nitro group reduction. masterorganicchemistry.com |

| Metal Salt | SnCl₂ | Ar-NH₂ | Provides a mild reduction, preserving many other functional groups. commonorganicchemistry.com |

| Metal Hydride | LiAlH₄ | Azo Products (Ar-N=N-Ar) | Not typically used for reducing aromatic nitro compounds to amines. commonorganicchemistry.com |

The nitro group is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry. nih.gov Its presence on the benzoic acid ring of this compound has profound electronic effects:

Activation for Nucleophilic Attack: The strong electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (NuAr). nih.gov This effect is particularly pronounced at the positions ortho and para to the nitro group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

Deactivation in Electrophilic Substitution: Conversely, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more difficult to achieve. The group directs incoming electrophiles to the meta position.

Increased Acidity: The nitro group enhances the acidity of the protons on the cyanomethyl group (-CH₂CN). By withdrawing electron density through the aromatic ring, it stabilizes the conjugate base (carbanion) formed upon deprotonation of the α-carbon, making these protons more acidic than they would be otherwise.

Reactivity of the Cyanomethyl Moiety

The cyanomethyl group [-CH₂(CN)] is a versatile functional handle, characterized by the reactivity of both the methylene (B1212753) (-CH₂-) protons and the cyano (-C≡N) group.

The term "nucleophilic substitution" is not entirely accurate for the cyano group itself. Rather, the electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, leading to addition reactions. chemistrysteps.comlibretexts.org Key transformations include:

Hydrolysis: Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. chemistrysteps.comebsco.com The reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org In the case of this compound, hydrolysis of the cyano group would result in the formation of a dicarboxylic acid.

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comlibretexts.org This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can attack the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.org

The Castagnoli-Cushman reaction (CCR) is a [4+2] cyclocondensation between an imine and a cyclic anhydride to produce polysubstituted lactams. nih.govmdpi.com A variant of this reaction has been developed that utilizes o-methyl benzoic acids bearing electron-withdrawing groups in the α-position, such as homophthalic acid mononitriles. researchgate.net

In this context, this compound functions as a homophthalic acid mononitrile substrate. Research has shown that such compounds, when activated by reagents like carbonyldiimidazole (CDI) or acetic anhydride, react with imines to deliver 4-cyanotetrahydroisoquinolone adducts. researchgate.net The cyanomethyl group, along with the carboxylic acid, provides the necessary framework for the cyclization, while the nitro group acts as a powerful electron-withdrawing substituent on the aromatic ring. However, it has been noted in some studies that azido- and nitro-substituted o-methyl benzoic acids failed to react with imines under certain conditions. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Activating Agent | Product Type |

| This compound | Imines | CDI or Ac₂O | 4-Cyanotetrahydroisoquinolones researchgate.net |

Compounds containing a methylene group positioned between two electron-withdrawing groups are known as active methylene compounds and are analogues of 1,3-dicarbonyl compounds. nih.gov In this compound, the methylene protons of the cyanomethyl group are activated by both the adjacent cyano group and the 5-nitrobenzoyl moiety. This enhanced acidity allows for the facile generation of a nucleophilic enamine or enolate equivalent under basic or catalytic conditions. nih.gov

This reactivity makes the cyanomethyl moiety a suitable pronucleophile in various catalytic asymmetric reactions. nih.gov For instance, alkylazaarene derivatives with an electron-withdrawing group at the α-position, such as 2-(cyanomethyl)benzimidazoles, have been successfully employed as 1,3-dicarbonyl analogues in highly diastereo- and enantioselective Mannich-type reactions catalyzed by chiral phosphoric acid. nih.gov This precedent suggests that this compound could similarly serve as a nucleophile in asymmetric Michael additions, Mannich reactions, or other C-C bond-forming transformations, generating chiral products with high stereocontrol.

Interactions with the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of chemical transformations. In the context of this compound, the reactivity of this group is influenced by the electron-withdrawing nature of the nitro group and the cyanomethyl substituent on the benzene (B151609) ring. These substituents can affect the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon, thereby influencing the conditions required for its reactions.

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. This process typically requires the activation of the carboxylic acid to enhance its reactivity toward an alcohol, which is a weak nucleophile.

One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.edu The general mechanism for this reaction proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated carbonyl group of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

This entire process is reversible, and to drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. truman.edu Studies on the esterification of similar substituted benzoic acids, such as 3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid, demonstrate the utility of this method. truman.edubond.edu.au For instance, the synthesis of methyl 4-amino-3-nitrobenzoate is achieved by reacting 4-amino-3-nitrobenzoic acid with methanol and catalytic sulfuric acid. bond.edu.au

The table below summarizes typical conditions and catalysts used for the esterification of substituted benzoic acids, which would be applicable to this compound.

| Carboxylic Acid | Alcohol | Catalyst | Key Findings |

| 3-Nitrobenzoic Acid | Methanol | Sulfuric Acid (H₂SO₄) | Reaction is an equilibrium process; using excess methanol drives the reaction to completion. truman.edu |

| 4-Amino-3-nitrobenzoic Acid | Methanol | Sulfuric Acid (H₂SO₄) | Effective method for producing the corresponding methyl ester. bond.edu.au |

| Substituted Benzoic Acids | Various Alcohols | Modified Montmorillonite K10 | Solid acid catalysts can be used for solvent-free esterification. epa.gov |

| p-Nitrobenzoic Acid | Diethylaminoethanol | None (Azeotropic Distillation) | High yields can be achieved without a catalyst by removing water azeotropically. google.com |

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. organic-chemistry.org This reaction generally requires the activation of the carboxylic acid, as the carboxylate anion (formed by the deprotonation of the carboxylic acid by the amine) is unreactive toward nucleophilic attack.

The fundamental principle of amide bond formation involves the reaction of an activated carboxylic acid derivative with an amine. organic-chemistry.org The activation process converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating the nucleophilic attack by the amine.

Common strategies for activating carboxylic acids for amide bond formation include:

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ. Some of the most common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov Other modern reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov

The general mechanism for amide bond formation using a coupling reagent like EDC involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.

Recent advancements have also explored photoredox-catalyzed methods for amide synthesis from carboxylic acids and tertiary amines, proceeding through C-N bond cleavage. nih.govnih.gov

The table below lists some common coupling reagents used for the synthesis of amides from carboxylic acids.

| Coupling Reagent | Additive/Base | Typical Solvent | Characteristics |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM), Acetonitrile (CH₃CN) | Widely used, water-soluble urea byproduct is easily removed. nih.gov |

| HATU | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Highly efficient for coupling, especially for hindered substrates. nih.gov |

| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Effective for challenging couplings, but can be sluggish. nih.gov |

| Thionyl Chloride (SOCl₂) | None | Toluene, Dichloromethane (DCM) | Converts carboxylic acid to acid chloride for subsequent reaction with amine. |

Derivatization and Structural Diversification Strategies

Synthesis of Substituted Tetrahydroisoquinolone Carbonitriles

The synthesis of tetrahydroisoquinolone scaffolds is a significant area of medicinal chemistry, as this core is present in numerous biologically active compounds. A plausible strategy for constructing substituted tetrahydroisoquinolone carbonitriles from 2-(cyanomethyl)-5-nitrobenzoic acid involves a multi-step synthetic sequence.

A potential pathway could begin with the reduction of the nitro group to an amine, yielding 5-amino-2-(cyanomethyl)benzoic acid. This intermediate could then be transformed into a β-arylethylamine derivative, a key precursor for the Pictet-Spengler reaction. The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines through the cyclization of a β-arylethylamine with an aldehyde or ketone.

Alternatively, a copper-mediated coupling reaction provides a modern approach to constructing the isoquinolinone core. This strategy involves the direct C–H(sp²)/C–H(sp³) bond coupling of benzoic acid derivatives with compounds containing active methylene (B1212753) groups, such as ethyl cyanoacetate, using a directing group to facilitate the cyclization. While a direct example using this compound is not prominently documented, the methodology presents a viable route for exploration.

Table 1: Potential Synthetic Strategy for Tetrahydroisoquinolone Carbonitriles

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction of Nitro Group | Fe/HCl or H₂, Pd/C | 5-Amino-2-(cyanomethyl)benzoic acid |

| 2 | Amide Coupling | Aminoethanol, DCC/HOBt | N-(2-hydroxyethyl)-5-amino-2-(cyanomethyl)benzamide |

| 3 | Reduction of Amide & Cyano | LiAlH₄ or BH₃·THF | 5-Amino-2-(2-aminoethyl)benzylamine derivative |

Development of Analogues through Functional Group Interconversions

The three distinct functional groups on the this compound molecule allow for selective modifications to generate a wide array of analogues.

The aromatic nitro group is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to an amino group (-NH₂). This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.

Table 2: Representative Conditions for Nitro Group Reduction

| Reagent System | Conditions | Product |

|---|---|---|

| Fe, Sn, or Zn in acidic medium (e.g., HCl) | Heating | 2-(Cyanomethyl)-5-aminobenzoic acid |

The resulting aniline derivative serves as a key intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) or through amide and sulfonamide formation.

The cyanomethyl group (-CH₂CN) is a valuable synthon in organic synthesis. The nitrile functionality can be hydrolyzed under acidic or basic conditions to afford a carboxylic acid, yielding a diacid derivative, (2-carboxymethyl-5-nitrophenyl)acetic acid. Alternatively, the nitrile can be reduced to a primary amine, providing a (2-(2-aminoethyl)-5-nitrophenyl)acetonitrile intermediate. The methylene group, being adjacent to both an aromatic ring and a cyano group, is activated and can potentially participate in C-C bond-forming reactions.

Table 3: Potential Transformations of the Cyanomethyl Group

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) |

The carboxylic acid group is one of the most versatile functional groups for derivatization. Standard organic transformations can be employed to convert it into a variety of other functional groups, which can modulate the compound's physicochemical properties.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is often done to increase lipophilicity.

Amidation: Coupling with a primary or secondary amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC) forms an amide bond. This allows for the introduction of a wide range of substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). However, these reagents can also reduce the nitro group.

Table 4: Common Derivatizations of the Carboxylic Acid Group

| Derivative | Reagents | General Conditions |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Reflux |

| Amide | Amine (RNH₂), EDAC/HOBt | Room Temperature, Anhydrous Solvent |

Exploration of Multicomponent Reactions and Tandem Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity.

The structure of this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR). In a Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. Here, this compound could serve as the carboxylic acid component, allowing for the incorporation of its structural motif into a larger, more complex molecule in a single step.

Table 5: Hypothetical Ugi Reaction using this compound

| Component 1 (Carboxylic Acid) | Component 2 (Aldehyde) | Component 3 (Amine) | Component 4 (Isocyanide) | Potential Product Scaffold |

|---|

Tandem transformations, where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates, could also be envisioned. For instance, a functional group interconversion (e.g., reduction of the nitro group) could be followed by an in-situ intramolecular cyclization to rapidly construct heterocyclic systems. A palladium-catalyzed tandem addition/cyclization of a modified derivative could also be a viable strategy for creating complex fused-ring systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry for predicting the reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly used to investigate electronic properties that govern how a molecule will interact with other reagents. For 2-(cyanomethyl)-5-nitrobenzoic acid, these calculations can pinpoint the most likely sites for nucleophilic or electrophilic attack, providing a theoretical foundation for designing synthetic routes.

A key aspect of these studies involves the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would reveal the distribution of charge within the this compound molecule. This allows for the visualization of electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a more intuitive picture of its reactive behavior.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound This table presents an example of data that would be generated from quantum chemical calculations. The values are illustrative and not based on published experimental or computational results.

| Descriptor | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 4.2 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 2.0 eV | Energy released when an electron is added. |

| Ionization Potential | 7.6 eV | Energy required to remove an electron. |

Mechanistic Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, theoretical chemists can identify the lowest-energy pathway from reactants to products. This process involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For a molecule like this compound, computational studies could be used to investigate various transformations, such as the hydrolysis of the nitrile group or the reduction of the nitro group. A typical workflow would involve:

Locating Transition States: Using algorithms like the quasi-Newton method to find the saddle point on the potential energy surface that connects reactants and products.

Calculating Activation Energies: Determining the energy barrier of the reaction (the difference in energy between the reactants and the transition state), which is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state down to the reactants and products to confirm that the located transition state correctly connects the desired species.

These computational approaches allow for the step-by-step visualization of bond-breaking and bond-forming processes, providing insights that are often impossible to obtain through experimental means alone.

Table 2: Example of Calculated Energy Profile for a Hypothetical Reaction This table illustrates the type of data generated in a computational study of a reaction mechanism. The reaction and values are for exemplary purposes only.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound + H₂O) |

| Transition State 1 | +25.4 | Energy barrier for the first step of the reaction. |

| Intermediate | -5.2 | A stable species formed during the reaction. |

| Transition State 2 | +15.8 | Energy barrier for the second step of the reaction. |

| Products | -12.7 | Final products of the reaction. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its reactivity and physical properties. This compound possesses several rotatable bonds, primarily around the cyanomethyl and carboxylic acid groups. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and to understand the energy barriers that separate them.

Computational methods can systematically explore the conformational space of the molecule by rotating its flexible dihedral angles and calculating the corresponding energy. The results are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest points (minima) on this landscape correspond to stable conformers.

Table 3: Illustrative Conformational Analysis of this compound This table provides an example of results from a conformational analysis study. The conformers and their corresponding energies are hypothetical.

| Conformer | Dihedral Angle (°)(O=C-C-C) | Dihedral Angle (°)(C-C-CH₂-CN) | Relative Energy (kcal/mol) | Population (%)at 298 K |

| Conformer A | 15.2 | 85.1 | 0.00 | 75.3 |

| Conformer B | 175.8 | 88.3 | 1.25 | 13.5 |

| Conformer C | 18.5 | -75.4 | 1.80 | 6.8 |

| Conformer D | 170.1 | -78.9 | 2.50 | 4.4 |

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(cyanomethyl)-5-nitrobenzoic acid. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring would exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing nitro group and the cyanomethyl and carboxylic acid substituents. The methylene (B1212753) protons of the cyanomethyl group would appear as a characteristic singlet, while the acidic proton of the carboxyl group would likely be observed as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid, the carbon of the nitrile group, the methylene carbon, and the aromatic carbons would all resonate at characteristic chemical shifts, confirming the presence of these functional groups and their positions on the benzene ring. While this compound itself is achiral and thus does not exhibit stereoisomerism that can be analyzed by standard NMR, the technique is invaluable for confirming the regiochemistry of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 150 |

| Methylene CH₂ | ~4.0 | ~20 |

| Carboxyl OH | 10 - 13 (broad) | 165 - 175 |

| Nitrile C | - | 115 - 120 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.

Under electron ionization (EI), the molecule would likely exhibit a prominent molecular ion peak [M]⁺ corresponding to its exact mass. docbrown.info The high-resolution capabilities of the instrument can differentiate this from other ions with the same nominal mass. docbrown.info

Fragmentation analysis provides further structural information. Common fragmentation pathways for similar nitroaromatic compounds include the loss of the nitro group (NO₂) or the carboxyl group (COOH). libretexts.orgnih.gov The fragmentation pattern of this compound would be expected to show characteristic daughter ions resulting from the cleavage of these functional groups, as well as fragmentation of the cyanomethyl side chain. nih.gov This detailed fragmentation data helps to piece together the molecular structure and confirm the identity of the compound. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. pressbooks.pub The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions would include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, often overlapping with C-H stretching frequencies. docbrown.infolibretexts.org This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. nih.govspectroscopyonline.comresearchgate.net

A sharp and intense C=O stretching band for the carbonyl group of the carboxylic acid, appearing around 1700-1730 cm⁻¹. pressbooks.publibretexts.org

A medium-intensity C≡N stretching band for the nitrile group, typically observed in the region of 2220-2260 cm⁻¹. libretexts.org

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂), which would appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-H stretching vibrations for the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. libretexts.org

The presence and positions of these absorption bands provide definitive evidence for the key functional groups in this compound. Furthermore, the broadness of the O-H stretch provides direct insight into the hydrogen bonding interactions within the solid or liquid state of the compound. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1730 | Strong |

| Nitrile | C≡N Stretch | 2220-2260 | Medium |

| Nitro | N-O Asymmetric Stretch | ~1530 | Strong |

| Nitro | N-O Symmetric Stretch | ~1350 | Strong |

| Aromatic | C-H Stretch | 3000-3100 | Medium |

| Methylene | C-H Stretch | 2850-2960 | Medium |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

This technique would reveal how the molecules are arranged relative to one another, including the specific hydrogen bonding interactions that form the supramolecular structure. For instance, it would confirm the dimeric structure formed by the hydrogen bonding of the carboxylic acid groups. nih.gov The analysis would also provide information on the planarity of the benzene ring and the orientation of the substituent groups. The crystallographic data obtained from XRD is crucial for understanding the physical properties of the solid material and for computational modeling studies. units.it

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Isomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. sci-hub.se The absorption of UV or visible light by the molecule corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring and the nitro and carboxyl groups. The presence of the nitro group, a strong chromophore, would likely result in absorption at longer wavelengths. The position and intensity of these absorption maxima are sensitive to the electronic environment of the chromophores. While this compound does not exhibit cis-trans isomerism or have a chiral center, UV-Vis spectroscopy can be used to study the effects of solvent polarity on the electronic transitions and can be a valuable tool for quantitative analysis. sci-hub.se Studies on related nitrobenzoic acids have shown distinct UV absorption spectra. science-softcon.de

Applications As a Synthetic Precursor in Complex Molecule Synthesis

Precursor for Heterocyclic Scaffolds, including Isoquinolines and Benzimidazoles

The molecular structure of 2-(Cyanomethyl)-5-nitrobenzoic acid is well-suited for building various heterocyclic ring systems, which are core components of many pharmaceuticals and functional materials.

Isoquinolines: The 2-(cyanomethyl)benzoic acid framework is a recognized precursor for isoquinoline (B145761) derivatives. For instance, the parent compound, 2-(cyanomethyl)benzoic acid, can be efficiently converted into 1,3,4-trichloroisoquinoline when treated with a mixture of phosphoryl chloride and phosphorus pentachloride. thieme-connect.de By adjusting the quantity of phosphorus pentachloride, other derivatives like 1,3-dichloroisoquinoline (B189448) and 3-chloroisoquinolin-1(2H)-one can be synthesized. thieme-connect.de It is anticipated that this compound would undergo analogous transformations, leading to the formation of nitro-substituted isoquinolines. These reactions leverage the cyanomethyl and carboxylic acid groups to construct the heterocyclic ring. Isoquinolines are a significant class of compounds, with the core structure appearing in numerous alkaloids and pharmacologically active agents. thieme-connect.de

Benzimidazoles: The nitro group and the carboxylic acid function on the this compound scaffold make it a key building block for 5-nitrobenzimidazole (B188599) derivatives. The general synthesis of 2-(cyanomethyl)benzimidazoles involves the reaction of an o-phenylenediamine (B120857) with a cyanoacetic acid ester. google.comgoogle.com More specifically, 5-nitrobenzimidazole derivatives are often prepared by condensing 4-nitro-1,2-phenylenediamine with various aldehydes. scholarsresearchlibrary.com The subject compound, after potential modification (e.g., conversion of the carboxylic acid to an ester or aldehyde), could serve as a crucial component in similar syntheses. The 5-nitrobenzimidazole scaffold is of particular interest due to its prevalence in compounds with significant biological activity. scholarsresearchlibrary.comnih.govnih.gov

The following table summarizes the heterocyclic scaffolds that can be derived from 2-(cyanomethyl)benzoic acid analogues.

| Precursor Moiety | Reagents | Resulting Heterocycle | Citation |

| 2-(Cyanomethyl)benzoic acid | PCl₅, POCl₃ | 1,3,4-Trichloroisoquinoline | thieme-connect.de |

| 2-(Cyanomethyl)benzoic acid | Reduced PCl₅, POCl₃ | 1,3-Dichloroisoquinoline | thieme-connect.de |

| o-Phenylenediamine | Cyanoacetic Ester | 2-(Cyanomethyl)benzimidazole | google.comgoogle.com |

| 4-Nitro-1,2-phenylenediamine | Aromatic Aldehydes | 2-Aryl-5-nitrobenzimidazole | scholarsresearchlibrary.com |

Utilization in the Synthesis of Potentially Biologically Active Compounds

A primary application of this compound is as an intermediate in the synthesis of molecules with potential therapeutic value. The 5-nitrobenzimidazole core, accessible from this precursor, is a well-established pharmacophore found in various biologically active agents.

Antihypertensive Agents: Researchers have designed and synthesized novel 5-nitrobenzimidazole derivatives that function as angiotensin II type 1 (AT₁) receptor antagonists, a major class of drugs used to treat hypertension. nih.gov In one study, a compound featuring a 2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl moiety linked to a benzoic acid-substituted indole (B1671886) displayed very high affinity for the AT₁ receptor, with an IC₅₀ value of 1.03 nM. nih.gov This compound demonstrated a significant and long-lasting blood pressure-lowering effect in hypertensive rat models, outperforming the established drug Losartan. nih.gov

Vasorelaxant Agents: The 5-nitrobenzimidazole scaffold has also been explored for its vasorelaxant properties. A series of novel 5-nitrobenzimidazole derivatives were synthesized and evaluated for their ability to relax pre-contracted rat aorta rings. scholarsresearchlibrary.com Several of the synthesized compounds showed good vasorelaxant activity, indicating their potential as vasodilator agents for treating cardiovascular conditions. scholarsresearchlibrary.com

Antimycobacterial Agents: The benzimidazole (B57391) ring is a target of interest for developing new antimicrobial drugs. Scientists have synthesized 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles and tested their activity against mycobacteria. nih.gov The inclusion of nitro and halogen groups is a known strategy to enhance the biological activity of pharmacophores. nih.gov These studies highlight the importance of the nitrobenzimidazole skeleton, for which this compound is a potential precursor, in the quest for new treatments for tuberculosis and related diseases. nih.gov

| Derivative Class | Biological Activity | Target/Mechanism | Research Finding | Citation |

| 5-Nitrobenzimidazoles | Antihypertensive | Angiotensin II (AT₁) Receptor Antagonist | High receptor affinity (IC₅₀ = 1.03 nM) and sustained blood pressure reduction in vivo. | nih.gov |

| 5-Nitrobenzimidazoles | Vasorelaxant | Not specified | Several derivatives showed good ex-vivo vasorelaxant activity (EC₅₀ < 30 µM). | scholarsresearchlibrary.com |

| 2,5-Disubstituted Benzimidazoles | Antimycobacterial | Not specified | Nitro-substituted compounds are investigated to enhance biological activity against M. tuberculosis. | nih.gov |

Integration into Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming transformations occur under the same reaction conditions without isolating intermediates. nih.govub.edu This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov

The structure of this compound, with its multiple reactive centers, is inherently suited for use in such processes. The conversion of the related 2-(cyanomethyl)benzoic acid into 1,3,4-trichloroisoquinoline using phosphorus-based chlorinating agents can be viewed as a cascade process. thieme-connect.de This transformation likely involves a sequence of steps—such as chlorination of the carboxylic acid, intramolecular cyclization involving the nitrile group, and subsequent dehydration/aromatization—that proceed sequentially in a single pot to yield the final heterocyclic product.

Enzyme-initiated cascade reactions are also a powerful tool in biosynthesis and synthetic chemistry, capable of producing complex molecules in a single step. longdom.org While specific enzymatic cascades involving this compound are not widely documented, its functional groups are amenable to biocatalytic transformations, suggesting potential for future development in this area. The strategic placement of the nitrile and carboxylic acid groups allows for cyclization reactions that are hallmarks of cascade sequences designed to rapidly build molecular complexity.

Contribution to the Synthesis of Macrocyclic and Polycyclic Architectures

The utility of this compound extends to the formation of polycyclic systems. As established, it is a precursor to bicyclic heteroaromatic systems like isoquinolines and benzimidazoles. thieme-connect.denih.gov These scaffolds themselves often serve as building blocks for more elaborate polycyclic structures.

For example, the field of heterocyclic chemistry has seen the development of methods to synthesize complex fused systems like pyrazolo[5,1-a]isoquinolines through the annulation of pyrazole (B372694) rings onto an isoquinoline framework. researchgate.net While these specific syntheses may start from different precursors, they illustrate the value of the isoquinoline core, which can be derived from 2-(cyanomethyl)benzoic acid analogues.

The direct application of this compound in the template-directed synthesis of complex macrocycles is not extensively reported in the available literature. However, its difunctional nature, with the carboxylic acid and cyanomethyl groups positioned for ring formation, presents opportunities for its incorporation into macrocyclic frameworks through reactions like macrolactonization or macrolactamization after appropriate functional group modifications.

Q & A

Basic Research Question

- FT-IR Spectroscopy : Identify functional groups (e.g., nitrile stretching at ~2240 cm⁻¹, nitro group vibrations at ~1520–1350 cm⁻¹) .

- NMR (¹H/¹³C) : Resolve substituent positions on the aromatic ring and confirm cyanomethyl group integration .

- Mass Spectrometry (EI/ESI) : Verify molecular weight (e.g., using NIST-standardized fragmentation patterns for nitrobenzoic acids) .

- XRD : Confirm crystalline structure and purity via comparison with simulated diffraction patterns of related compounds .

How can computational models like the Abraham equation predict the solubility of this compound in organic solvents?

Advanced Research Question

The Abraham solvation parameter model correlates solute-solvent interactions using descriptors like polarity, hydrogen-bond acidity/basicity, and molecular volume. For nitrobenzoic acids, experimental solubility data in alcohols (e.g., 2-pentanol) and esters (e.g., methyl acetate) can train the model to predict log₁₀ solubility values with <5% error . Adjust coefficients for the cyanomethyl substituent’s electron-withdrawing effects, which may reduce solubility in non-polar solvents compared to chloro- or amino-substituted analogs .

What strategies resolve contradictions in spectral data interpretation for nitro-substituted benzoic acid derivatives?

Advanced Research Question

- Multi-technique validation : Cross-validate NMR/IR data with computational simulations (e.g., DFT for vibrational modes) .

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to clarify ambiguous peaks in crowded spectral regions .

- Error analysis : Apply regression methods to quantify uncertainties in peak assignments, especially for overlapping signals in aromatic regions .

- Comparative studies : Benchmark against structurally similar compounds (e.g., 2-Chloro-5-nitrobenzoic acid) with well-documented spectra .

How to design experiments investigating the compound’s reactivity under varying pH and temperature conditions?

Advanced Research Question

- Reactor design : Use a continuous-flow microreactor to precisely control residence time and temperature gradients, enabling real-time monitoring of nitro-group stability and cyanomethyl hydrolysis .

- pH-dependent kinetics : Employ stopped-flow spectroscopy to measure reaction rates in buffered solutions (pH 3–10), correlating degradation pathways with protonation states .

- DoE (Design of Experiment) : Apply response surface methodology to model interactions between pH, temperature, and solvent composition, optimizing conditions for selective functionalization .

What protocols ensure reproducibility in synthesizing derivatives of this compound?

Advanced Research Question

- Standardized characterization : Adopt IUPAC-NIST guidelines for solubility measurements and purity assessments to minimize batch-to-batch variability .

- Automated workflows : Use chemical software (e.g., LabWare LIMS) to document synthesis parameters, track reagent lot numbers, and validate analytical data .

- Regulatory alignment : Follow CRDC-2020 standards for reaction engineering (e.g., RDF2050112 for reactor design) to ensure scalability and compliance with academic reproducibility criteria .

Q. Notes

- Avoid commercial suppliers like Santa Cruz Biotechnology or Hubei Kexing ().

- Prioritize peer-reviewed methodologies (e.g., IUPAC-NIST solubility studies , NIST spectral databases ).

- Advanced questions emphasize interdisciplinary approaches (e.g., computational modeling, reactor engineering), while basic questions focus on foundational techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.